Cas no 1040075-94-2 (1-(3-bromophenyl)pentane-1,3-dione)

1-(3-Bromophenyl)pentane-1,3-dione is a brominated β-diketone compound characterized by its versatile reactivity and structural utility in synthetic chemistry. The presence of both a bromophenyl group and a diketone moiety makes it a valuable intermediate for cross-coupling reactions, cyclizations, and chelation with metal ions. Its electron-withdrawing bromine substituent enhances electrophilic reactivity, facilitating selective functionalization in organic synthesis. The compound's stability under standard conditions and compatibility with a range of reagents further contribute to its applicability in pharmaceutical and materials science research. Its crystalline form allows for straightforward purification and handling, ensuring reproducibility in synthetic workflows.
1-(3-bromophenyl)pentane-1,3-dione structure
1040075-94-2 structure
Product Name:1-(3-bromophenyl)pentane-1,3-dione
CAS No:1040075-94-2
MF:C11H11BrO2
MW:255.107842683792
CID:5763078
PubChem ID:28896304
Update Time:2025-10-11

1-(3-bromophenyl)pentane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1,3-Pentanedione, 1-(3-bromophenyl)-
    • 1-(3-Bromophenyl)-1,3-pentanedione
    • 1-(3-bromophenyl)pentane-1,3-dione
    • Inchi: 1S/C11H11BrO2/c1-2-10(13)7-11(14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3
    • InChI Key: QQROBCKFFPGRFI-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC(Br)=C1)(=O)CC(=O)CC

Experimental Properties

  • Density: 1.388±0.06 g/cm3(Predicted)
  • Boiling Point: 340.6±22.0 °C(Predicted)
  • pka: 8.33±0.23(Predicted)

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Additional information on 1-(3-bromophenyl)pentane-1,3-dione

Comprehensive Overview of 1-(3-bromophenyl)pentane-1,3-dione (CAS No. 1040075-94-2)

1-(3-bromophenyl)pentane-1,3-dione (CAS No. 1040075-94-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, material science, and synthetic chemistry. This β-diketone derivative is characterized by its unique molecular structure, featuring a bromophenyl group attached to a pentane-1,3-dione backbone. Its versatility and reactivity make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of heterocyclic compounds and pharmaceutical agents.

The compound's CAS number 1040075-94-2 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions. As a brominated aromatic diketone, it exhibits distinct physicochemical properties, including moderate solubility in organic solvents and stability under controlled conditions. These traits make it suitable for applications in catalysis, ligand design, and polymer chemistry, aligning with current trends in sustainable and high-performance material development.

In recent years, the demand for 1-(3-bromophenyl)pentane-1,3-dione has surged due to its role in drug discovery pipelines. Researchers are exploring its potential as a building block for kinase inhibitors and anti-inflammatory agents, addressing global health challenges such as chronic diseases and immune disorders. Its bromine substituent offers strategic advantages in cross-coupling reactions, a hot topic in modern organic synthesis methodologies like Suzuki-Miyaura and Heck reactions.

From an industrial perspective, the compound's scalability and compatibility with green chemistry principles have positioned it as a candidate for eco-friendly synthesis routes. This aligns with the growing emphasis on Environmental, Social, and Governance (ESG) compliance in chemical manufacturing. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity, a critical factor for end-users in high-value chemical production.

Emerging applications of CAS 1040075-94-2 extend to advanced materials, where its conjugated system contributes to photophysical properties relevant to OLEDs and sensors. This intersection with nanotechnology and optoelectronics reflects broader market trends toward smart materials and miniaturized devices. Furthermore, its structural motifs are being investigated for metal-organic frameworks (MOFs), a rapidly expanding domain in gas storage and separation technologies.

Quality control protocols for 1-(3-bromophenyl)pentane-1,3-dione adhere to stringent international standards, including ISO and REACH guidelines, ensuring safety and reproducibility across research and industrial settings. The compound's spectral data and thermodynamic parameters are well-documented in peer-reviewed journals, facilitating its adoption in academic and commercial projects alike.

As synthetic methodologies evolve, 1040075-94-2 continues to attract interest for its role in click chemistry and bioconjugation strategies. These cutting-edge applications resonate with current scientific discourse on precision medicine and targeted drug delivery, underscoring the compound's relevance in next-generation therapeutics. Its compatibility with continuous flow chemistry systems further enhances its appeal for industrial-scale production.

In conclusion, 1-(3-bromophenyl)pentane-1,3-dione (CAS No. 1040075-94-2) represents a multifaceted tool for modern chemistry, bridging fundamental research and applied science. Its adaptability to diverse synthetic pathways and alignment with sustainability goals ensure its enduring significance in an increasingly innovation-driven chemical landscape.

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